

NS19504 stability and storage conditions

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Compound of Interest

Compound Name: NS 504

Cat. No.: B1168145

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Technical Support Center: NS19504

This technical support center provides essential information for researchers, scientists, and drug development professionals working with NS19504. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

1. What is NS19504 and what is its primary mechanism of action?

NS19504 is a small molecule that functions as a potent and selective activator of the large-conductance Ca^{2+} -activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K).^{[1][2]} It activates these channels by shifting the voltage activation curve to more negative potentials, thereby increasing the probability of the channel being open at a given membrane potential and intracellular calcium concentration.^{[1][2]} This activation leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces cell excitability.

2. What are the recommended storage conditions for NS19504?

Proper storage is crucial to maintain the stability and activity of NS19504. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.

Form	Storage Temperature	Duration
Powder	-20°C	Up to 3 years[3][4]
+4°C	Up to 2 years[4]	
In Solvent	-80°C	Up to 2 years[4]
-20°C	Up to 1 year[3][4]	

For long-term storage, it is recommended to store NS19504 as a powder at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

3. How should I prepare stock solutions of NS19504?

NS19504 is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment.

Solvent	Maximum Concentration
DMSO	100 mg/mL (371.53 mM)[4]
249 mg/mL (925.1 mM)[3]	
Ethanol	26.92 mg/mL (100 mM)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weigh out the desired amount of NS19504 powder.
- Add the appropriate volume of newly opened, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of NS19504 with a molecular weight of 269.16 g/mol , add 371.53 µL of DMSO).
- Use sonication or gentle warming if necessary to ensure the compound is fully dissolved.[3]
- Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

- Store the aliquots at -80°C.

4. What is the known stability of NS19504 in solution?

Stock solutions of NS19504 in DMSO, when stored in tightly sealed vials at -80°C, are generally stable for up to two years.[4] For working solutions, it is recommended to prepare them fresh on the day of the experiment. If short-term storage of working solutions is necessary, they should be kept at 4°C and used within a few days.

5. Are there known degradation pathways for NS19504?

While specific degradation products and pathways for NS19504 are not extensively documented in the available scientific literature, stability is maintained under the recommended storage conditions. Exposure to light, extreme pH, or prolonged storage at room temperature in solution should be avoided to minimize potential degradation.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of NS19504 in my experiment.

- Question: I am not seeing the expected activation of BK channels or the physiological effect. What could be the reason?
- Answer:
 - Improper Storage: Verify that the compound has been stored according to the recommendations. Prolonged storage at improper temperatures or repeated freeze-thaw cycles of stock solutions can lead to degradation.
 - Incorrect Concentration: Double-check your calculations for the preparation of stock and working solutions. Serial dilutions should be prepared accurately.
 - Solubility Issues: Ensure that NS19504 is fully dissolved in your working solution. Precipitates can lead to a lower effective concentration. If you observe any precipitation, try preparing a fresh dilution from your stock. For aqueous solutions, the solubility is low, and the use of a carrier solvent like DMSO is necessary. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects.

- Cell/Tissue Health: The responsiveness of cells or tissues to any compound depends on their health. Ensure that your cells are healthy and that the tissue preparations are viable.
- Presence of Antagonists: Check if any component of your experimental buffer or medium could be acting as a BK channel antagonist.

Issue 2: Precipitate formation when preparing working solutions.

- Question: I see a precipitate when I dilute my DMSO stock solution into an aqueous buffer. How can I solve this?
- Answer:
 - NS19504 has low aqueous solubility.^[5] To avoid precipitation, it is crucial to ensure rapid and thorough mixing when diluting the DMSO stock.
 - Consider using a vehicle that includes solubilizing agents. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.^[3]^[4] For in vitro experiments, ensure the final DMSO concentration is as low as possible while maintaining solubility.
 - Prepare the working solution immediately before use to minimize the time for potential precipitation.

Issue 3: Observed off-target effects.

- Question: I am observing effects that are not consistent with BK channel activation. Could NS19504 have off-target effects?
- Answer:
 - While NS19504 is reported to be a selective BK channel activator, it is good practice to consider potential off-target effects.
 - At higher concentrations, the likelihood of off-target effects increases. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.

- To confirm that the observed effect is mediated by BK channels, you can use a specific BK channel blocker, such as iberiotoxin or paxilline, in a control experiment. The effect of NS19504 should be inhibited in the presence of the blocker.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies on HEK293 cells expressing hBK channels and native smooth muscle cells.[6]

- Cell Preparation: Culture cells expressing BK channels on glass coverslips suitable for patch-clamp recording.
- Solution Preparation:
 - Extracellular Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
 - Intracellular (Pipette) Solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, with MgCl₂ and CaCl₂ added to achieve the desired free Mg²⁺ (e.g., 1 mM) and free Ca²⁺ (e.g., 0.03 μM) concentrations. Adjust pH to 7.2 with KOH.
- Recording:
 - Obtain a whole-cell patch-clamp configuration.
 - Record baseline BK channel currents using a voltage ramp protocol (e.g., -120 mV to +30 mV over 150 ms) from a holding potential of -90 mV.
 - Perfuse the cells with the extracellular solution containing the desired concentration of NS19504 (with the final DMSO concentration kept constant, e.g., 0.1%).
 - Record currents in the presence of NS19504 after the effect has stabilized.

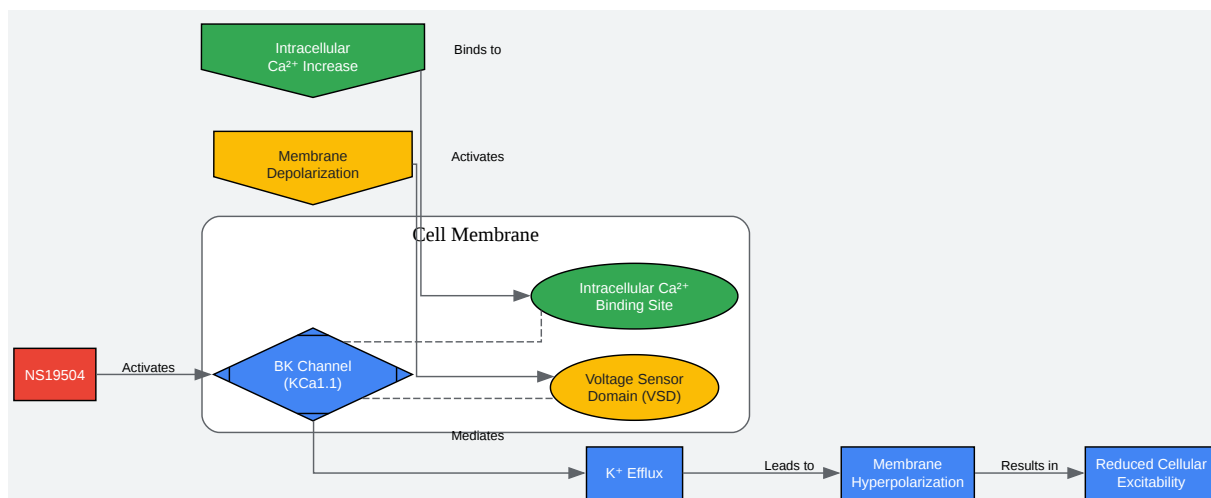
Bladder Smooth Muscle Strip Contractility Assay

This protocol is based on studies using guinea pig bladder strips.[6]

- **Tissue Preparation:** Isolate guinea pig bladder and cut into strips. Mount the strips in an organ bath containing physiological salt solution (PSS), maintained at 37°C and aerated with 95% O₂/5% CO₂.
- **Equilibration:** Allow the tissue to equilibrate under a resting tension (e.g., 10 mN) for at least 60 minutes, with PSS changes every 20 minutes.
- **Data Recording:** Record spontaneous phasic contractions or contractions evoked by electrical field stimulation (EFS).
- **Compound Application:**
 - Add NS19504 cumulatively to the organ bath to generate a concentration-response curve (e.g., 0.1 µM to 30 µM).
 - Allow 20 minutes of incubation at each concentration before recording the contractile response.
 - Run parallel vehicle controls (e.g., with DMSO).
- **Data Analysis:** Measure the amplitude, frequency, and force integral of contractions before and after the application of NS19504.

Visualizations

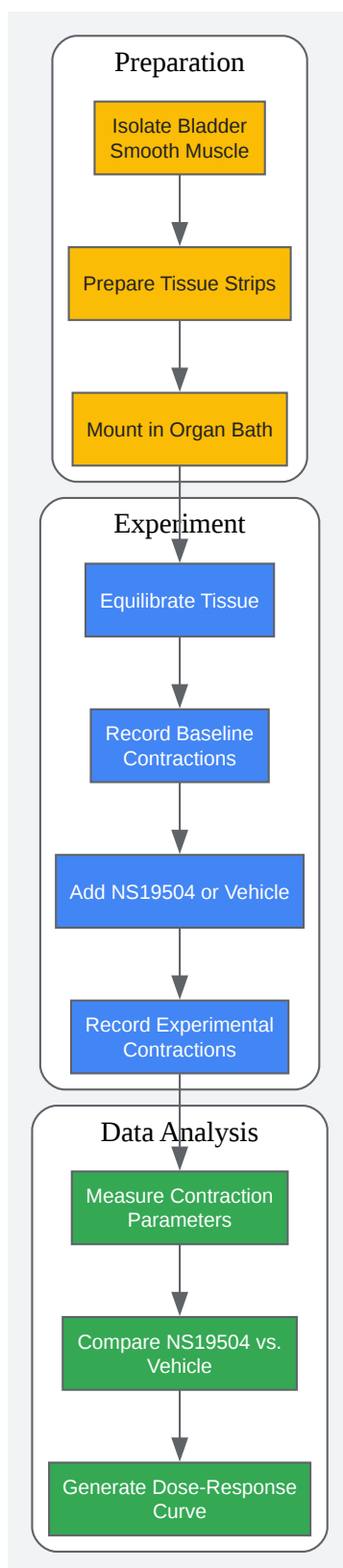
Signaling Pathway of NS19504 Action



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Caption: Mechanism of NS19504 action on the BK channel.

Experimental Workflow for a Contractility Study



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Caption: Workflow for a bladder smooth muscle contractility experiment.

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